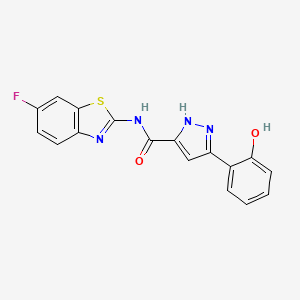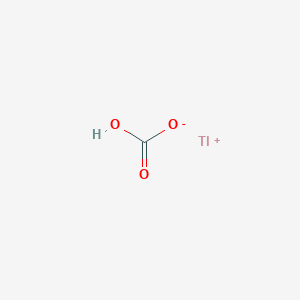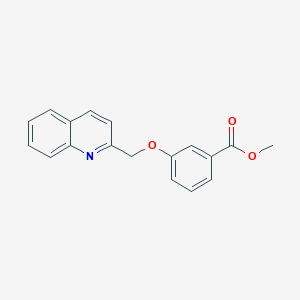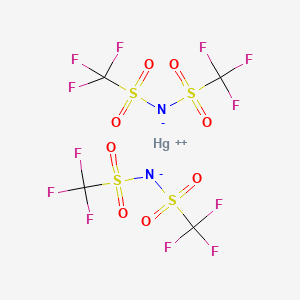
Bis(trifluoromethylsulfonyl)azanide;mercury(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(trifluoromethylsulfonyl)azanide;mercury(2+) is a compound that combines the bis(trifluoromethylsulfonyl)azanide anion with a mercury(2+) cation. This compound is known for its unique chemical properties, including high thermal stability and significant reactivity in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethylsulfonyl)azanide;mercury(2+) typically involves the reaction of mercury(2+) salts with bis(trifluoromethylsulfonyl)azanide anions. One common method is to react mercury(2+) chloride with lithium bis(trifluoromethylsulfonyl)azanide in an organic solvent such as acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent moisture from affecting the reaction.
Industrial Production Methods
Industrial production of bis(trifluoromethylsulfonyl)azanide;mercury(2+) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Bis(trifluoromethylsulfonyl)azanide;mercury(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: It can be reduced to form lower oxidation state mercury compounds.
Substitution: The bis(trifluoromethylsulfonyl)azanide anion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various halides for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation reactions may produce mercury(II) oxide, while reduction reactions may yield elemental mercury.
科学研究应用
Bis(trifluoromethylsulfonyl)azanide;mercury(2+) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in reactions requiring high thermal stability and reactivity.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new pharmaceuticals.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
作用机制
The mechanism by which bis(trifluoromethylsulfonyl)azanide;mercury(2+) exerts its effects involves the interaction of the mercury(2+) cation with various molecular targets. The bis(trifluoromethylsulfonyl)azanide anion provides stability and enhances the reactivity of the mercury(2+) cation. The compound can interact with proteins, enzymes, and other biomolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
Zinc bis(trifluoromethylsulfonyl)imide: Similar in structure but contains zinc instead of mercury.
Lithium bis(trifluoromethylsulfonyl)imide: Contains lithium instead of mercury and is commonly used in lithium-ion batteries.
Tributylmethylammonium bis(trifluoromethylsulfonyl)imide: An ionic liquid with similar anionic structure but different cation.
Uniqueness
Bis(trifluoromethylsulfonyl)azanide;mercury(2+) is unique due to the presence of the mercury(2+) cation, which imparts distinct chemical properties and reactivity compared to similar compounds with different cations. Its high thermal stability and reactivity make it valuable in specific chemical and industrial applications.
属性
分子式 |
C4F12HgN2O8S4 |
|---|---|
分子量 |
760.9 g/mol |
IUPAC 名称 |
bis(trifluoromethylsulfonyl)azanide;mercury(2+) |
InChI |
InChI=1S/2C2F6NO4S2.Hg/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
InChI 键 |
RLGIDIMUDWEWMA-UHFFFAOYSA-N |
规范 SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Hg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)


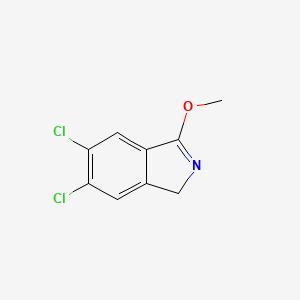
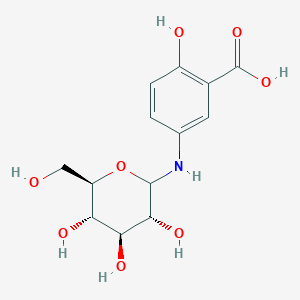
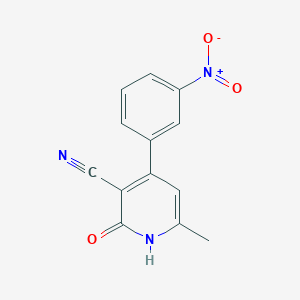


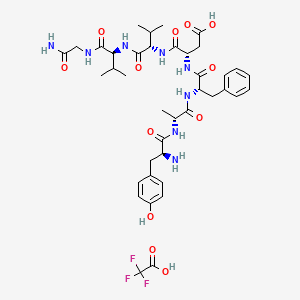
![5,8-Dioxa-2,11-diazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14083554.png)
